molecular formula C8H9F3N2O B1490253 (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol CAS No. 2092226-88-3

(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol

Cat. No. B1490253
CAS RN: 2092226-88-3
M. Wt: 206.16 g/mol
InChI Key: HUFIJQBOFTXDSI-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C7H7F3N2 . It has a molecular weight of 176.14 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of a similar compound, 1-({4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methyl)-2-pyrrolidinone, involves a mixture of copper (I) iodide, 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, potassium carbonate in DMSO .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H7F3N2/c8-7(9,10)6-3-5(11-12-6)4-1-2-4/h3-4H,1-2H2,(H,11,12) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a storage temperature requirement of 2-8°C . It has a predicted boiling point of 235.1±35.0 °C and a predicted density of 1.438±0.06 g/cm3 .

Scientific Research Applications

Convergent Synthesis and Cytotoxicity

A study described the synthesis of a series of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones, starting from isatin and alky(aryl/heteroaryl) ketones. This research achieved yields of up to 95% through a [3+2] cyclocondensation reaction. The synthesized compounds, after undergoing classical dehydration reactions, showed significant cytotoxicity in human leukocytes at high concentrations, indicating potential applications in developing anticancer agents (Bonacorso et al., 2016).

Regioselective Synthesis of Pyrazole Derivatives

Another research effort focused on the regioselective synthesis of novel [3-substituted 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][6-aryl-(2-methylthio)pyrimidin-4-yl]methanones. This study explored the possible pharmacological applications of these compounds, with two compounds showing significant and selective inhibitory activity for butyrylcholinesterase (BChE), suggesting potential for treating diseases associated with cholinesterase imbalance (Zanatta et al., 2020).

Electrocatalytic Stereoselective Transformation

Research into the electrocatalytic direct transformation of aldehydes and two molecules of pyrazolin-5-one resulted in the stereoselective formation of substituted bis(spiro-2,4-dihydro-3H-pyrazol-3-one)cyclopropanes. This novel process demonstrates an efficient and convenient method for synthesizing compounds with potential biomedical applications, showcasing the versatility of pyrazolyl compounds in electrochemical synthesis (Elinson et al., 2015).

Synthesis of Pyrazolyl-Nicotinic Acids

A synthesis approach for a new series of 6-[3-alkyl(aryl/heteroaryl)-5-trifluoromethyl-1H-pyrazol-1-yl]nicotinic acids was described, showcasing the hydrolysis and esterification reactions to yield methyl esters and subsequent conversion to hydrazides. These steps led to the formation of new oxadiazolyl-pyrazolyl-pyridine tricyclic scaffolds, indicating the compound's utility in developing new pharmacologically active molecules (Bonacorso et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)7-3-6(5-1-2-5)13(4-14)12-7/h3,5,14H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFIJQBOFTXDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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